5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide
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Overview
Description
5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring substituted with ethyl and methyl groups, and a carboxamide group linked to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.
Substitution reactions: The ethyl and methyl groups are introduced onto the furan ring through alkylation reactions using appropriate alkyl halides and a strong base, such as sodium hydride.
Formation of the carboxamide group: The carboxamide group is introduced by reacting the substituted furan with an appropriate amine, such as 2-(2-methylpiperidin-1-yl)ethylamine, under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and methyl groups on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Furanones, hydroxylated furans.
Reduction: Amines.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: As a probe to study biological processes involving furan derivatives and their interactions with biomolecules.
Medicine: Potential use as a lead compound in drug discovery, particularly for its interactions with specific biological targets.
Industry: Applications in the development of new polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The furan ring and carboxamide group may play a crucial role in binding to these targets, while the piperidine moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-5-methylfuran: A simpler furan derivative with similar structural features but lacking the carboxamide and piperidine groups.
N-(2-(2-methylpiperidin-1-yl)ethyl)furan-2-carboxamide: A related compound with a similar structure but different substitution pattern on the furan ring.
Uniqueness
5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-14-11-12(2)15(20-14)16(19)17-8-10-18-9-6-5-7-13(18)3/h11,13H,4-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYHAUZJYWCPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(O1)C(=O)NCCN2CCCCC2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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